Acipimox-13C2,15N2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H6N2O3 |

|---|---|

Molekulargewicht |

158.10 g/mol |

IUPAC-Name |

5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i5+1,6+1,7+1,8+1 |

InChI-Schlüssel |

DJQOOSBJCLSSEY-WKHKRNGSSA-N |

Isomerische SMILES |

CC1=C[15N]=[13C](C=[15N+]1[O-])[13C](=O)O |

Kanonische SMILES |

CC1=CN=C(C=[N+]1[O-])C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Acipimox-13C2,15N2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox-13C2,15N2 is the stable isotope-labeled form of Acipimox, a nicotinic acid derivative and well-characterized hypolipidemic agent. This technical guide provides a comprehensive overview of this compound, including its core chemical and physical properties, its application as an internal standard in bioanalytical methods, and a detailed exploration of the mechanism of action of its non-labeled counterpart, Acipimox. This document is intended to serve as a resource for researchers, scientists, and drug development professionals utilizing this compound in their studies.

Introduction to Acipimox and its Stable Isotope-Labeled Analog

Acipimox is a lipid-lowering drug that has been in clinical use for the treatment of hyperlipidemia.[1] It is a derivative of nicotinic acid and shares a similar mechanism of action but with a more favorable side-effect profile. The primary therapeutic effect of Acipimox is the reduction of plasma triglycerides and very-low-density lipoprotein (VLDL) cholesterol, accompanied by a modest increase in high-density lipoprotein (HDL) cholesterol.[2]

To facilitate accurate and precise quantification of Acipimox in biological matrices, a stable isotope-labeled version, this compound, has been synthesized.[3] In this molecule, two carbon atoms are replaced with the stable isotope Carbon-13 (¹³C), and two nitrogen atoms are replaced with the stable isotope Nitrogen-15 (¹⁵N).[3] This labeling results in a molecule with a higher mass-to-charge ratio (m/z) that is chemically and physically almost identical to the unlabeled drug.[2][4] These properties make this compound an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The use of a stable isotope-labeled internal standard is considered the "gold standard" in quantitative bioanalysis as it effectively corrects for variability in sample preparation, chromatography, and ionization, thereby enhancing the accuracy and precision of the analytical method.[2]

Physicochemical and Isotopic Data

The following tables summarize the key physicochemical and isotopic properties of this compound and its unlabeled counterpart, Acipimox.

Table 1: Physicochemical Properties

| Property | Acipimox | This compound |

| Chemical Name | 5-methylpyrazinecarboxylic acid 4-oxide | 5-methylpyrazine-13C2,15N2-carboxylic acid 4-oxide |

| Molecular Formula | C₆H₆N₂O₃ | C₄¹³C₂H₆¹⁵N₂O₃ |

| Molecular Weight | 154.12 g/mol [2] | 158.10 g/mol [3] |

| CAS Number | 51037-30-0[2] | 2012598-41-1 |

| Appearance | Solid | Solid |

Table 2: Isotopic Purity and Enrichment (Typical Values)

| Parameter | Specification |

| Chemical Purity (HPLC) | >98%[3] |

| Isotopic Enrichment | ≥99% for ¹³C and ¹⁵N |

Note: Specific values for purity and isotopic enrichment are lot-dependent and should be confirmed with the Certificate of Analysis provided by the supplier.

Mechanism of Action of Acipimox

Acipimox exerts its lipid-lowering effects primarily through the inhibition of lipolysis in adipose tissue. The key steps in its mechanism of action are outlined below and illustrated in the signaling pathway diagram.

-

Receptor Binding: Acipimox acts as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes.[6]

-

Inhibition of Adenylyl Cyclase: The binding of Acipimox to GPR109A activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[7]

-

Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7]

-

Inhibition of Protein Kinase A (PKA): Lower levels of cAMP prevent the activation of protein kinase A (PKA), a key enzyme in the lipolytic cascade.[7]

-

Inhibition of Hormone-Sensitive Lipase (B570770) (HSL): PKA is responsible for the phosphorylation and activation of hormone-sensitive lipase (HSL), the rate-limiting enzyme for the hydrolysis of triglycerides stored in adipocytes. By preventing PKA activation, Acipimox effectively inhibits HSL activity.

-

Decreased Free Fatty Acid Release: The inhibition of HSL reduces the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, leading to a significant decrease in the release of FFAs from adipose tissue into the bloodstream.

-

Systemic Lipid Lowering: The reduced availability of circulating FFAs as a substrate for the liver results in decreased synthesis of triglycerides and VLDL. This ultimately leads to lower plasma triglyceride and LDL cholesterol levels, and a modest increase in HDL cholesterol.[2]

Signaling Pathway Diagram

Caption: Acipimox signaling pathway in adipocytes.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Acipimox in biological samples by LC-MS/MS. The following is a general protocol that can be adapted for various matrices such as plasma, serum, and tissue homogenates.

Preparation of Stock and Working Solutions

-

Acipimox Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Acipimox reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner as the Acipimox stock solution.

-

Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the Acipimox stock solution with the appropriate solvent. Prepare a working solution of the internal standard by diluting the IS stock solution to a suitable concentration (e.g., 1 µg/mL).

Sample Preparation (Protein Precipitation)

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (calibration standard, QC, or unknown sample).

-

Addition of Internal Standard: Add a fixed volume (e.g., 10 µL) of the this compound working solution to each tube, except for the blank matrix samples.

-

Protein Precipitation: Add a precipitating agent (e.g., 200 µL of acetonitrile) to each tube.

-

Vortexing and Centrifugation: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions that may require optimization for specific instrumentation and matrices.

Table 3: Example LC-MS/MS Parameters

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II LC or equivalent |

| Column | C18 column (e.g., 2.1 x 100 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of Acipimox and IS from matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| MRM Transitions | Acipimox: e.g., m/z 153.0 → 109.1 (negative mode)[5]this compound: e.g., m/z 157.0 → 113.1 (negative mode) |

| Collision Energy | Optimized for each transition |

Note: The specific MRM transitions will depend on the isotopic labeling pattern of the internal standard and may need to be determined experimentally.

Experimental Workflow Diagram

Caption: Bioanalytical workflow using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Acipimox in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays ensures high-quality data by compensating for analytical variability. A thorough understanding of the mechanism of action of Acipimox, coupled with robust and validated bioanalytical methods, is crucial for advancing research in lipid metabolism and related therapeutic areas. This technical guide provides a foundational resource for scientists and researchers working with this important compound.

References

- 1. agilent.com [agilent.com]

- 2. benchchem.com [benchchem.com]

- 3. bdg.co.nz [bdg.co.nz]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Quantification of Acipimox in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. benchchem.com [benchchem.com]

Acipimox-¹³C₂,¹⁵N₂: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological context of Acipimox-¹³C₂,¹⁵N₂. This stable isotope-labeled derivative of the lipid-lowering agent Acipimox is an essential tool for advanced research in pharmacokinetics, metabolism, and drug discovery.

Core Chemical Properties

Acipimox-¹³C₂,¹⁵N₂ is a synthetic, non-radioactive, isotopically labeled version of Acipimox. The incorporation of two carbon-13 (¹³C) and two nitrogen-15 (B135050) (¹⁵N) isotopes results in a precise mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays and a tracer for metabolic studies.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₄¹³C₂H₆¹⁵N₂O₃ | [1][3] |

| Molecular Weight | 158.10 g/mol | [1][3] |

| CAS Number (unlabeled) | 51037-30-0 | [1] |

| Appearance | Typically a solid at room temperature | [3] |

| Purity | Typically >98% (as determined by HPLC) | [1] |

| Isotopic Purity | Information typically provided in the Certificate of Analysis from the supplier. |

Mechanism of Action and Signaling Pathway

Acipimox, a derivative of nicotinic acid, primarily exerts its therapeutic effects by modulating lipid metabolism. Its principal mechanism of action involves the inhibition of lipolysis in adipose tissue.[2] This is achieved through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor 1, on the surface of adipocytes.

Activation of GPR109A leads to a cascade of intracellular events that ultimately inhibit the activity of hormone-sensitive lipase. This enzyme is crucial for the breakdown of triglycerides into free fatty acids (FFAs) and glycerol. By inhibiting hormone-sensitive lipase, Acipimox reduces the release of FFAs from adipose tissue into the bloodstream. The subsequent reduction in circulating FFAs leads to decreased triglyceride synthesis in the liver and a reduction in the production of very-low-density lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL) cholesterol.

References

Acipimox-13C2,15N2: An In-depth Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a derivative of nicotinic acid, is a potent lipid-lowering agent. This technical guide provides a comprehensive overview of the core mechanism of action of Acipimox, with a specific focus on its isotopically labeled form, Acipimox-13C2,15N2, which is invaluable for metabolic and pharmacokinetic studies. We will delve into the molecular signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols relevant to its mechanism of action.

Core Mechanism of Action: Inhibition of Lipolysis

The primary mechanism of action of Acipimox is the inhibition of lipolysis in adipose tissue.[1] This process is initiated by the binding of Acipimox to the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor 1 or hydroxycarboxylic acid receptor 2 (HCA2).[2] This interaction triggers a cascade of intracellular events that ultimately leads to a reduction in the release of free fatty acids (FFAs) from adipocytes.

Signaling Pathway

The binding of Acipimox to GPR109A on the surface of adipocytes activates an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3] A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). PKA is responsible for the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL), a key enzyme in the breakdown of triglycerides.[3][4] By inhibiting PKA, Acipimox prevents the activation of HSL, thereby reducing the hydrolysis of triglycerides into FFAs and glycerol (B35011).[1] This leads to a decrease in the flux of FFAs from adipose tissue to the liver.[5]

Downstream Effects on Lipid Metabolism

The reduction in circulating FFAs has significant downstream consequences on hepatic lipid metabolism. With a diminished supply of FFAs, the liver's synthesis of triglycerides is reduced.[1] This, in turn, leads to decreased production and secretion of very-low-density lipoprotein (VLDL) particles.[5] Since VLDL is a precursor to low-density lipoprotein (LDL), a reduction in VLDL subsequently leads to lower LDL cholesterol levels. Furthermore, Acipimox has been observed to increase high-density lipoprotein (HDL) cholesterol levels, although the precise mechanism for this effect is less well understood.[1]

Quantitative Data on Acipimox's Effects

The following tables summarize the quantitative effects of Acipimox on various lipid parameters as reported in clinical and preclinical studies.

Table 1: Effect of Acipimox on Plasma Free Fatty Acids (FFA) and Glycerol

| Study Population | Acipimox Dose | Duration | FFA Reduction | Glycerol Reduction | Citation |

| Obese subjects | 250 mg | Single dose | Significant decrease | Significant decrease in basal release | [6] |

| Hypertriglyceridemic patients | 750 mg/day | 60 days | Not specified | Not specified | [7] |

| Metabolic Syndrome | 250 mg q6h | 7 days | ~28% | Not specified | [8] |

| Healthy men | Infusion | 8.5 hours | ~70% | Not specified | [3] |

| Burned mice | Not specified | 7 days | Significant decrease | Not specified | [9] |

Table 2: Effect of Acipimox on Plasma Lipids and Lipoproteins

| Study Population | Acipimox Dose | Duration | Triglyceride Reduction | Total Cholesterol Reduction | LDL Cholesterol Reduction | HDL Cholesterol Increase | VLDL Reduction | Citation |

| Type IV Hyperlipoproteinemia | 750 mg/day | 60 days | ~44% | Significant | Not specified | Not significant | Not specified | [7] |

| Severe Hypertriglyceridemia | 750-1200 mg/day | 9 months | Inconsistent | Not specified | Not specified | ~33.3% | Inconsistent | [7] |

| Mixed Hyperlipoproteinemia | 500-750 mg/day | 12 weeks | Not significant | Significant | Not specified | ~14.7% | Trend towards lower | [10] |

| Type II Hyperlipidemia | Not specified | Not specified | Slight diminution | ~14% | ~20% | ~6% | Slight diminution | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of Acipimox.

Isolation of Primary Adipocytes for In Vitro Lipolysis Assay

Objective: To isolate primary adipocytes from adipose tissue for subsequent in vitro experiments.

Materials:

-

Adipose tissue (e.g., epididymal fat pads from rodents or subcutaneous fat from human biopsies)

-

Collagenase Type I solution (e.g., 1 mg/mL in Krebs-Ringer bicarbonate buffer with 4% BSA)

-

Krebs-Ringer bicarbonate buffer (KRBB) with 4% Bovine Serum Albumin (BSA)

-

Hanks' Balanced Salt Solution (HBSS)

-

Nylon mesh (e.g., 250 µm and 100 µm)

-

Polypropylene (B1209903) tubes

Procedure:

-

Excise adipose tissue and place it in a petri dish containing warm HBSS.

-

Mince the tissue into small pieces using fine scissors.

-

Transfer the minced tissue to a polypropylene tube containing collagenase solution.

-

Incubate at 37°C for 30-60 minutes in a shaking water bath.

-

Gently triturate the digest every 15 minutes with a pipette to aid dissociation.

-

After incubation, filter the cell suspension through a 250 µm nylon mesh to remove undigested tissue.

-

Allow the mature adipocytes to float to the top for 5-10 minutes.

-

Carefully collect the top layer of floating adipocytes and transfer to a new tube.

-

Wash the adipocytes three times with warm KRBB by allowing them to float and re-suspending them in fresh buffer.

-

After the final wash, resuspend the adipocytes in a known volume of KRBB for cell counting and subsequent assays.

In Vitro Lipolysis Assay

Objective: To measure the effect of Acipimox on FFA and glycerol release from isolated adipocytes.

Materials:

-

Isolated primary adipocytes

-

Acipimox solution at various concentrations

-

Isoproterenol (B85558) (or other lipolytic agent)

-

Krebs-Ringer bicarbonate buffer (KRBB) with 4% BSA

-

Free Fatty Acid and Glycerol quantification kits

Procedure:

-

Pre-incubate isolated adipocytes in KRBB at 37°C for 30 minutes.

-

Aliquot the adipocyte suspension into separate tubes.

-

Add Acipimox at desired final concentrations to the respective tubes and incubate for 15-30 minutes.

-

To stimulate lipolysis, add isoproterenol to a final concentration of 1 µM (or as predetermined). Include a basal (unstimulated) control.

-

Incubate the tubes at 37°C for 1-2 hours in a shaking water bath.

-

At the end of the incubation, place the tubes on ice to stop the reaction.

-

Separate the infranatant (aqueous layer) from the floating adipocytes by centrifugation or by carefully aspirating the infranatant from below the fat layer.

-

Measure the concentration of FFA and glycerol in the infranatant using commercially available colorimetric or fluorometric assay kits according to the manufacturer's instructions.

Measurement of Intracellular cAMP Levels

Objective: To determine the effect of Acipimox on intracellular cAMP concentrations in adipocytes.

Materials:

-

Isolated primary adipocytes or cultured adipocyte cell line

-

Acipimox solution

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Lysis buffer

-

cAMP competitive ELISA kit

Procedure:

-

Seed adipocytes in a multi-well plate and allow them to adhere (if applicable).

-

Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Treat the cells with various concentrations of Acipimox for 15-30 minutes.

-

Stimulate the cells with forskolin (e.g., 10 µM) to increase cAMP production. Include a non-stimulated control.

-

Incubate for 10-15 minutes at 37°C.

-

Terminate the reaction by removing the medium and adding ice-cold lysis buffer provided in the cAMP assay kit.

-

Collect the cell lysates and proceed with the cAMP measurement using a competitive ELISA kit according to the manufacturer's protocol. This typically involves incubating the lysate with a cAMP-HRP conjugate and an anti-cAMP antibody in a pre-coated plate, followed by washing, substrate addition, and absorbance reading.

-

Calculate the cAMP concentration based on a standard curve.

Western Blot for Phosphorylated Hormone-Sensitive Lipase (HSL)

Objective: To assess the effect of Acipimox on the phosphorylation state of HSL.

Materials:

-

Isolated adipocytes or adipose tissue lysates

-

Acipimox, isoproterenol

-

Lysis buffer containing phosphatase and protease inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-HSL (e.g., Ser660) and anti-total-HSL

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat isolated adipocytes with Acipimox and/or isoproterenol as described in the lipolysis assay protocol.

-

Lyse the cells or tissue in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phosphorylated HSL overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total HSL, or run a parallel gel.

Conclusion

This compound is a valuable tool for elucidating the intricate details of lipid metabolism and the therapeutic effects of nicotinic acid derivatives. Its primary mechanism of action, the inhibition of lipolysis via the GPR109A signaling pathway in adipocytes, has profound downstream effects on systemic lipid profiles. The experimental protocols provided in this guide offer a framework for researchers to investigate these mechanisms further and to explore the full therapeutic potential of this class of compounds. The use of isotopically labeled Acipimox will continue to be instrumental in advancing our understanding of its pharmacokinetics and metabolic fate.

References

- 1. Relationship between Site-Specific HSL Phosphorylation and Adipocyte Lipolysis in Obese Women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 5. Isolation and Culturing of Primary Murine Adipocytes from Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

- 7. cloud-clone.com [cloud-clone.com]

- 8. In vivo and in vitro microdialysis sampling of free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jove.com [jove.com]

- 11. researchgate.net [researchgate.net]

Synthesis and Purification of Acipimox-13C2,15N2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of Acipimox-13C2,15N2, an isotopically labeled derivative of the antihyperlipidemic agent Acipimox (B1666537). Stable isotope-labeled compounds like this compound are invaluable tools in pharmacokinetic studies, drug metabolism research, and as internal standards for quantitative bioanalysis by mass spectrometry.[1][2] This document outlines a potential synthetic pathway, detailed experimental protocols, and purification strategies, supplemented with data tables and process diagrams to facilitate understanding and replication.

Proposed Synthetic Pathway

The synthesis of this compound can be conceptually approached by adapting established synthetic routes for unlabeled Acipimox, incorporating the isotopic labels at key precursor stages. A plausible route starts from isotopically labeled 2,5-dimethylpyrazine (B89654), which can be synthesized from labeled precursors. The core of the synthesis involves the selective oxidation of one of the methyl groups to a carboxylic acid, followed by N-oxidation.

The proposed multi-step synthesis is outlined below:

Figure 1: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are hypothetical and based on general organic synthesis principles and published methods for unlabeled Acipimox.[3][4] All operations involving isotopically labeled materials should be conducted with care to maximize yield and prevent loss of expensive labeled intermediates.

Step 1: Synthesis of [13C2,15N2]-2,5-Dimethylpyrazine

This initial step is crucial for incorporating the isotopic labels into the pyrazine (B50134) ring. A potential method involves the condensation of a labeled 1,2-diaminoethane precursor with a labeled diketone.

-

Materials: [1,2-13C2, 1,2-15N2]-1,2-Diaminoethane, 2,3-butanedione (B143835), ethanol (B145695), sodium hydroxide (B78521).

-

Procedure:

-

Dissolve [1,2-13C2, 1,2-15N2]-1,2-Diaminoethane (1.0 eq) in ethanol in a round-bottom flask under an inert atmosphere.

-

Add an aqueous solution of sodium hydroxide (2.5 eq).

-

Cool the mixture to 0°C and add 2,3-butanedione (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, neutralize the reaction mixture with dilute HCl.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield [13C2,15N2]-2,5-dimethylpyrazine.

-

Step 2: Synthesis of [13C2,15N2]-5-Methylpyrazine-2-carboxylic acid

The selective oxidation of one methyl group of the labeled 2,5-dimethylpyrazine is a key transformation.

-

Materials: [13C2,15N2]-2,5-Dimethylpyrazine, potassium permanganate (B83412), water, sulfuric acid.

-

Procedure:

-

Suspend [13C2,15N2]-2,5-dimethylpyrazine (1.0 eq) in water.

-

Heat the mixture to 80°C and add a solution of potassium permanganate (4.0 eq) in water dropwise over 2 hours, maintaining the temperature between 80-90°C.

-

After the addition is complete, continue heating for an additional 1 hour.

-

Cool the reaction mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with concentrated sulfuric acid to a pH of 2-3.

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain [13C2,15N2]-5-methylpyrazine-2-carboxylic acid.

-

Step 3: N-Oxidation to this compound

The final step involves the N-oxidation of the pyrazine ring to yield the target compound.

-

Materials: [13C2,15N2]-5-Methylpyrazine-2-carboxylic acid, hydrogen peroxide (30%), sodium tungstate (B81510), water.

-

Procedure:

-

Dissolve [13C2,15N2]-5-methylpyrazine-2-carboxylic acid (1.0 eq) and a catalytic amount of sodium tungstate in water.

-

Heat the solution to 70°C.

-

Add 30% hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature at 70-75°C.

-

Stir the reaction mixture at this temperature for 4 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure.

-

Collect the crude product by filtration.

-

Purification of this compound

Purification of the final product is critical to ensure high chemical and isotopic purity. A multi-step purification process is recommended.

-

Recrystallization: The crude this compound can be recrystallized from a suitable solvent system, such as ethanol/water, to remove most impurities.

-

Preparative HPLC: For achieving high purity (>98%), preparative high-performance liquid chromatography (HPLC) is the method of choice. A reversed-phase C18 column with a gradient of water and acetonitrile (B52724) containing a small amount of formic acid is a typical system.

-

Characterization: The final product should be thoroughly characterized by:

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula and isotopic incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the ¹³C labels.

-

HPLC: To determine the chemical purity.

-

Quantitative Data Summary

The following tables present hypothetical quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cyclization | [13C2,15N2]-1,2-Diaminoethane, 2,3-butanedione | 0 to RT | 12 | 75 |

| 2 | Oxidation | KMnO4 | 80-90 | 3 | 60 |

| 3 | N-Oxidation | H2O2, Na2WO4 | 70-75 | 4 | 85 |

Table 2: Purification and Final Product Specifications

| Purification Method | Purity before (%) | Purity after (%) | Overall Yield (%) | Isotopic Purity (%) |

| Recrystallization | 80 | 95 | 35 | >99 |

| Preparative HPLC | 95 | >99 | 30 | >99 |

Visualization of Labeled Acipimox

The structure of Acipimox with the positions of the isotopic labels is depicted below.

Figure 2: Structure of this compound indicating labeled atoms.

This technical guide provides a foundational framework for the synthesis and purification of this compound. Researchers and scientists can use this information as a starting point for developing a robust and efficient process for producing this valuable analytical standard. The successful synthesis and purification will enable more precise and reliable bioanalytical studies, ultimately contributing to a better understanding of the pharmacology of Acipimox.

References

Stability and Storage of Acipimox-¹³C₂,¹⁵N₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Acipimox-¹³C₂,¹⁵N₂. The information presented herein is crucial for ensuring the integrity and accuracy of research and analytical applications involving this isotopically labeled compound. While specific stability data for Acipimox-¹³C₂,¹⁵N₂ is limited, this guide consolidates available information on the stability of the parent compound, Acipimox (B1666537), which serves as a reliable surrogate for understanding its handling and storage requirements.

Overview of Acipimox

Acipimox, a nicotinic acid derivative, is a lipid-lowering agent that acts by inhibiting lipolysis in adipose tissue.[1][2] It is primarily used in the management of hyperlipidemia.[3] The isotopically labeled Acipimox-¹³C₂,¹⁵N₂ is a critical internal standard for the accurate quantification of Acipimox in biological matrices during pharmacokinetic and metabolic studies.[4]

Stability of Acipimox

While direct, in-depth stability studies on Acipimox-¹³C₂,¹⁵N₂ are not extensively published, the stability of the unlabeled Acipimox has been evaluated in various contexts. The structural similarity and the nature of isotopic labeling (heavy, stable isotopes) suggest that the stability profile of Acipimox-¹³C₂,¹⁵N₂ will be comparable to that of Acipimox.

One supplier of isotope-labeled compounds indicates a default re-test date of 5 years for such compounds, suggesting a high degree of stability under appropriate storage conditions.[5]

Stability in Biological Matrices

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method validation study assessed the stability of Acipimox in rat plasma and tissue homogenates under various conditions. The results, summarized in the table below, indicate that Acipimox is stable, with variations in concentration remaining within ±15% of the nominal concentration.[6]

| Stability Condition | Matrix | Analyte Concentration (µg/mL) | Variation (%) | Conclusion |

| Post-preparation (12 h at Room Temperature) | Plasma | 0.2 | -5.0 | Stable |

| 40 | -4.5 | Stable | ||

| Autosampler Stability (24 h at 4 °C) | Plasma | 0.2 | -6.5 | Stable |

| 40 | -5.8 | Stable | ||

| Freeze-Thaw Stability (3 cycles) | Plasma | 0.2 | -7.5 | Stable |

| 40 | -6.5 | Stable | ||

| Long-Term Stability (-80 °C for 30 days) | Plasma | 0.2 | -8.5 | Stable |

| 40 | -7.0 | Stable |

Data adapted from a study on Acipimox stability in rat plasma.[6]

Enhanced Stability through Cocrystal Formation

Research has demonstrated that the formation of an Acipimox-theophylline dihydrate cocrystal significantly enhances the stability of Acipimox.[7] This cocrystal form exhibited greater stability compared to Acipimox alone under conditions of high humidity (92.5%), high temperature (333 K), and exposure to light (4500 LX).[7] This suggests that for applications requiring enhanced stability, considering a cocrystal formulation could be beneficial.

Recommended Storage Conditions

Based on the available data for Acipimox and general practices for isotopically labeled compounds, the following storage conditions are recommended for Acipimox-¹³C₂,¹⁵N₂:

-

Solid Form: Store in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated (2-8 °C) for long-term storage.

-

Solutions: For solutions, especially in organic solvents, it is advisable to store them at -20 °C or -80 °C to minimize solvent evaporation and potential degradation. As a general guideline for in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[8]

Experimental Protocols

Sample Preparation for Stability Analysis in Plasma

The following protocol details the extraction of Acipimox from plasma for stability assessment, as adapted from a published LC-MS/MS method.[6]

Caption: Workflow for Plasma Sample Preparation.

Mechanism of Action of Acipimox

Understanding the mechanism of action of Acipimox is essential for its application in research. Acipimox inhibits the enzyme hormone-sensitive lipase (B570770) (HSL) in adipose tissue.[1] This reduces the breakdown of triglycerides, leading to a decrease in the release of free fatty acids (FFAs) into the bloodstream.[1] The reduction in circulating FFAs subsequently leads to decreased production of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) by the liver.[1]

References

- 1. What is the mechanism of Acipimox? [synapse.patsnap.com]

- 2. Inhibition of lipolysis by nicotinic acid and by acipimox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. bdg.co.nz [bdg.co.nz]

- 6. Quantification of Acipimox in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. medchemexpress.com [medchemexpress.com]

Acipimox: A Technical Guide to a Niacin Derivative and its Anti-lipolytic Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox (B1666537), a derivative of niacin (vitamin B3), is a potent lipid-lowering agent primarily utilized in the management of dyslipidemia.[1][2][3] Its principal mechanism of action involves the inhibition of lipolysis in adipose tissue, leading to a significant reduction in circulating free fatty acids (FFAs) and subsequent beneficial alterations in the lipid profile.[1][3][4] This technical guide provides an in-depth exploration of Acipimox, detailing its molecular mechanism, summarizing quantitative data from clinical studies, outlining key experimental protocols, and visualizing its signaling pathways and experimental workflows.

Introduction: Acipimox as a Niacin Derivative

Acipimox (5-methylpyrazinecarboxylic acid 4-oxide) is a structural analogue of nicotinic acid designed to exert similar lipid-modifying effects with a potentially more favorable side-effect profile.[1][5] While related to niacin, Acipimox exhibits a longer duration of action.[6] It is primarily prescribed for the treatment of hypertriglyceridemia (specifically Fredrickson type IV) and combined hyperlipidemia (Fredrickson type IIb).[6][7] The therapeutic efficacy of Acipimox stems from its ability to modulate lipid metabolism, making it a valuable tool in managing conditions associated with dyslipidemia, such as metabolic syndrome and type 2 diabetes.[1]

Mechanism of Action: The GPR109A Signaling Pathway

Acipimox exerts its anti-lipolytic effects by acting as an agonist for the niacin receptor 1, also known as G-protein coupled receptor 109A (GPR109A or HCA2).[2][3][4][8] This receptor is highly expressed on the surface of adipocytes.[9][10] The binding of Acipimox to GPR109A initiates an intracellular signaling cascade that ultimately suppresses the breakdown of triglycerides.

The key steps in the signaling pathway are as follows:

-

Receptor Activation: Acipimox binds to and activates the GPR109A receptor on adipocytes.[3][10]

-

G-protein Inhibition of Adenylyl Cyclase: The activated GPR109A receptor, which is coupled to an inhibitory G-protein (Gi), leads to the inhibition of the enzyme adenylyl cyclase.[9][10]

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic AMP (cAMP).[9][10]

-

Inhibition of Hormone-Sensitive Lipase (B570770) (HSL): Reduced cAMP levels lead to the inactivation of hormone-sensitive lipase (HSL), a critical enzyme responsible for the hydrolysis of triglycerides into free fatty acids and glycerol.[1][11]

-

Decreased FFA Release: The inhibition of HSL curtails the release of FFAs from adipose tissue into the bloodstream.[1][3]

This reduction in circulating FFAs has several downstream effects:

-

Reduced Hepatic VLDL Production: With a diminished supply of FFAs to the liver, the synthesis and secretion of very-low-density lipoprotein (VLDL) are reduced.[1][12]

-

Lowered LDL and Triglyceride Levels: As VLDL is a precursor to low-density lipoprotein (LDL), the reduction in VLDL production leads to decreased levels of LDL cholesterol and triglycerides.[1][3][12]

-

Increased HDL Cholesterol: Acipimox has also been shown to increase levels of high-density lipoprotein (HDL) cholesterol, although the precise mechanism is not as well understood.[1][2]

Figure 1: Acipimox Signaling Pathway in Adipocytes.

Quantitative Data on Pharmacological Effects

The lipid-modifying effects of Acipimox have been quantified in numerous studies. The following tables summarize key findings on its impact on lipid profiles and other metabolic parameters.

Table 1: Effect of Acipimox on Plasma Lipids and Lipoproteins

| Parameter | Dosage | Study Population | Duration | Result | Reference |

| Triglycerides | 750 mg/day | 11 patients with type IV hyperlipoproteinemia | 60 days | 434 ± 60 mg/dl (Acipimox) vs 777 ± 224 mg/dl (placebo), P < 0.01 | [13] |

| Total Cholesterol | 750 mg/day | 11 patients with type IV hyperlipoproteinemia | 60 days | Significant reduction compared to placebo | [13] |

| HDL Cholesterol | 750-1200 mg/day | 6 patients with severe hypertriglyceridemia | 9 months | +33.3% increase | [13] |

| Triglycerides | 16 mg/kg q.i.d. | 5 male rhesus monkeys | 2 months | 31% reduction, P < 0.05 | [14] |

| LDL-Cholesterol | 16 mg/kg q.i.d. | 5 male rhesus monkeys | 2 months | Significant decrease, P < 0.04 | [14] |

| Total Cholesterol | Not specified | Meta-analysis | Not specified | 10% reduction | [12] |

| Triglycerides | Not specified | Meta-analysis | Not specified | 20% reduction | [12] |

| LDL-Cholesterol | Not specified | Meta-analysis | Not specified | 14% reduction | [12] |

| HDL-Cholesterol | Not specified | Meta-analysis | Not specified | 16% increase | [12] |

| Lp(a) | 750 mg/day (added to simvastatin) | 18 patients with combined hyperlipidemia | 12 weeks | 8% reduction, P < 0.05 | [15] |

| Triglycerides | 750 mg/day (added to simvastatin) | 18 patients with combined hyperlipidemia | 12 weeks | 32% reduction (not statistically significant) | [15] |

| HDL-Cholesterol | 750 mg/day (added to simvastatin) | 18 patients with combined hyperlipidemia | 12 weeks | 6% increase (not statistically significant) | [15] |

Table 2: Effect of Acipimox on Free Fatty Acids (FFA) and Glucose Homeostasis

| Parameter | Dosage | Study Population | Duration | Result | Reference |

| Plasma FFA | 8 mg/kg (single dose) | 5 male rhesus monkeys | 4 hours post-dose | 0.102 ± 0.008 g/l (Acipimox) vs 0.154 ± 0.020 g/l (control), P < 0.03 | [14] |

| Fasting FFA | 250 mg q6h | 18 subjects with metabolic syndrome | 7 days | Reduced to near normal levels, P=0.01 | [16] |

| Fasting FFA | Not specified | Obese individuals | 6 months | -0.29 ± 0.32 mmol/L (Acipimox) vs 0.01 ± 0.27 mmol/L (placebo), P = .02 | [17] |

| Fasting Glucose | Not specified | Obese individuals | 6 months | -6 mg/dL effect size, P = .02 | [17] |

| Adiponectin | Not specified | Obese individuals | 6 months | +671 ± 954 ng/mL (Acipimox) vs 4 ± 371 ng/mL (placebo), P = .02 | [17] |

Experimental Protocols

The following sections detail methodologies for key experiments cited in the literature to evaluate the effects of Acipimox.

Clinical Trial for Lipid-Lowering Efficacy

-

Study Design: A randomized, double-blind, placebo-controlled, crossover trial is a robust design to assess the efficacy of Acipimox.[13][15][16]

-

Participant Selection: Patients with specific types of hyperlipoproteinemia (e.g., type IV or IIb) are recruited based on their plasma triglyceride and cholesterol levels.[13][15]

-

Intervention: Participants are randomly assigned to receive either Acipimox (e.g., 250 mg three times daily) or a matching placebo for a defined period (e.g., 12 weeks).[15][18] Following a washout period, participants crossover to the other treatment arm.

-

Blood Sampling and Analysis: Fasting blood samples are collected at baseline and at the end of each treatment period. Plasma lipids (total cholesterol, triglycerides, HDL-C, LDL-C) and apolipoproteins are measured using standard enzymatic and immunoturbidimetric assays.

-

Statistical Analysis: The primary endpoint is the change in lipid parameters between the Acipimox and placebo treatments. Statistical significance is determined using appropriate tests, such as a paired t-test or repeated measures ANOVA, with a p-value threshold of <0.05.[16]

Figure 2: Experimental Workflow for a Crossover Clinical Trial.

Assessment of Insulin (B600854) Sensitivity

-

Hyperinsulinemic-Euglycemic Clamp: This is the gold standard method for assessing insulin sensitivity.

-

Procedure: An intravenous infusion of insulin is administered at a constant rate to achieve hyperinsulinemia. Simultaneously, a variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels).

-

Measurement: The glucose infusion rate required to maintain euglycemia is a measure of insulin-stimulated glucose uptake by peripheral tissues. A higher glucose infusion rate indicates greater insulin sensitivity.

-

Application with Acipimox: This technique has been used to demonstrate that while Acipimox improves fasting glucose and insulin levels, it may not significantly alter insulin-stimulated glucose uptake in muscle.[17]

-

Pharmacokinetic Analysis

-

Sample Collection: Blood samples are collected from subjects at multiple time points following oral administration of Acipimox.

-

Quantification of Acipimox: A sensitive and reliable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of Acipimox in plasma.[19]

-

Pharmacokinetic Parameters: The concentration-time data are used to calculate key pharmacokinetic parameters, including:

-

Key Findings: Acipimox is rapidly and completely absorbed from the gut, is not bound to plasma proteins, is not metabolized, and is excreted unchanged via the kidneys.[2][7]

Conclusion

Acipimox is a well-characterized niacin derivative that effectively lowers plasma triglycerides and LDL cholesterol while increasing HDL cholesterol. Its mechanism of action is centered on the activation of the GPR109A receptor in adipocytes, leading to the inhibition of lipolysis and a reduction in the flux of free fatty acids to the liver. The quantitative data from numerous studies consistently demonstrate its efficacy in improving the lipid profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of Acipimox and other anti-lipolytic agents. For researchers and drug development professionals, Acipimox serves as a key example of a targeted therapy for dyslipidemia with a well-defined molecular pathway.

References

- 1. What is the mechanism of Acipimox? [synapse.patsnap.com]

- 2. Acipimox - Wikipedia [en.wikipedia.org]

- 3. What is Acipimox used for? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of lipolysis by nicotinic acid and by acipimox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acipimox only to be used as additional or alternative treatment to reduce high triglyceride levels | European Medicines Agency (EMA) [ema.europa.eu]

- 7. youtube.com [youtube.com]

- 8. The lipolysis inhibitor acipimox reverses the cardiac phenotype induced by electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Acipimox Acutely Increases GLP-1 Concentrations in Overweight Subjects and Hypopituitary Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gpnotebook.com [gpnotebook.com]

- 13. Effects of acipimox on serum lipids, lipoproteins and lipolytic enzymes in hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of Acipimox on the metabolism of free fatty acids and very low lipoprotein triglyceride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. Impact of Acipimox Therapy on Free Fatty Acid Efflux and Endothelial Function in the Metabolic Syndrome: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Effects of Long-Term Reduction in Free Fatty Acids With Acipimox in Obesity: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acipimox in Mitochondrial Myopathy (AIMM): study protocol for a randomised, double-blinded, placebo-controlled, adaptive design trial of the efficacy of acipimox in adult patients with mitochondrial myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Acipimox-¹³C₂,¹⁵N₂ for In Vivo Metabolic Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox (B1666537), a nicotinic acid derivative, is a potent inhibitor of lipolysis, primarily used in the management of hypertriglyceridemia. Its mechanism of action centers on the inhibition of hormone-sensitive lipase (B570770) (HSL) in adipose tissue, which significantly reduces the release of free fatty acids (FFAs) into circulation.[1][2][3] This reduction in FFA flux to the liver subsequently decreases the synthesis of very-low-density lipoprotein (VLDL) and triglycerides, thereby modulating the lipid profile.[4] While the pharmacological effects of Acipimox are well-documented, the use of isotopically labeled Acipimox, such as Acipimox-¹³C₂,¹⁵N₂, for in vivo metabolic labeling studies presents a novel approach to intricately trace its metabolic fate and delineate its precise influence on interconnected metabolic pathways.

This technical guide provides a comprehensive overview of the application of Acipimox-¹³C₂,¹⁵N₂ for in vivo metabolic labeling. It includes a detailed account of Acipimox's mechanism of action, a compilation of quantitative data from studies using unlabeled Acipimox, and a proposed experimental protocol for conducting in vivo studies with the labeled compound.

Mechanism of Action

Acipimox exerts its primary anti-lipolytic effect through its interaction with the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A, a G-protein coupled receptor found on the surface of adipocytes.[2][3][5] Binding of Acipimox to HCA₂ initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5][6] The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL).[6] HSL is the rate-limiting enzyme for the hydrolysis of triglycerides stored in adipocytes. By inhibiting HSL, Acipimox effectively reduces the breakdown of triglycerides into FFAs and glycerol, thereby lowering their release into the bloodstream.[1][6][7]

The decreased availability of circulating FFAs has several downstream metabolic consequences. In the liver, the reduced FFA influx leads to a decrease in triglyceride and VLDL synthesis.[4] This can subsequently lead to a reduction in low-density lipoprotein (LDL) cholesterol levels, as VLDL particles are precursors to LDL.[4] Some studies have also reported an increase in high-density lipoprotein (HDL) cholesterol levels following Acipimox treatment, although the mechanism for this is less clearly understood.[8]

Signaling Pathway of Acipimox in Adipocytes

Quantitative Data on the Metabolic Effects of Acipimox

The following tables summarize the quantitative effects of unlabeled Acipimox on key metabolic parameters as reported in various studies.

Table 1: Effect of Acipimox on Plasma Free Fatty Acids (FFA) and Triglycerides (TG) in Human Studies

| Study Population | Acipimox Dose | Duration | FFA Change | Triglyceride Change | Reference |

| HIV-infected patients with hypertriglyceridemia | 250 mg, thrice daily | 3 months | -68% (from baseline) | -20% (median reduction of 48 mg/dL) | [1] |

| Subjects with metabolic syndrome | 250 mg, every 6 hours | 7 days | 0.70 to 0.50 mEq/L | No significant change | [9] |

| Patients with type IV hyperlipoproteinemia | 750 mg/day | 60 days | Not Reported | 777 to 434 mg/dL | [8] |

| Healthy men | Single dose | 8.5 hours | ~70% suppression | Not Reported | [10] |

Table 2: Effect of Acipimox on Plasma Lipids in Animal Studies

| Animal Model | Acipimox Dose | Duration | FFA Change | Triglyceride Change | Other Notable Changes | Reference |

| Male Rhesus Monkeys | 8 mg/kg (single dose) | 4 hours | 0.154 to 0.102 g/L | Not Reported | - | [11] |

| Male Rhesus Monkeys | 16 mg/kg, four times daily | 2 months | No significant change (fasting) | 31% reduction | Significant decrease in LDL-cholesterol | [11] |

| Murine model of thermal injury | Not specified | 7 days | 904.7 to 289.1 µmol/L | Liver TG: 247.2 to 118.4 mg/dL | Decreased liver weight and fat accumulation | [6] |

Experimental Protocol: In Vivo Metabolic Labeling with Acipimox-¹³C₂,¹⁵N₂

The following is a proposed, detailed protocol for an in vivo metabolic labeling study in a murine model to trace the metabolic fate of Acipimox and its impact on related metabolic pathways. This protocol is based on general principles of stable isotope tracing studies, as specific protocols for Acipimox-¹³C₂,¹⁵N₂ are not currently available in the literature.[12][13]

Objective: To trace the distribution and metabolic incorporation of ¹³C and ¹⁵N from Acipimox-¹³C₂,¹⁵N₂ into downstream metabolites in plasma and various tissues.

Materials:

-

Acipimox-¹³C₂,¹⁵N₂ (synthesis required)

-

Experimental animals (e.g., C57BL/6 mice)

-

Vehicle for Acipimox administration (e.g., sterile saline)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Tissue collection and snap-freezing supplies (liquid nitrogen)

-

Metabolite extraction solutions (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Animal Acclimatization and Diet:

-

House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.

-

Provide a standard chow diet and water ad libitum. For specific metabolic questions, a controlled diet may be necessary.[14]

-

-

Preparation of Labeled Acipimox Solution:

-

Synthesize Acipimox-¹³C₂,¹⁵N₂ with known isotopic purity.

-

Dissolve the labeled Acipimox in the chosen vehicle to the desired concentration for administration.

-

-

Administration of Acipimox-¹³C₂,¹⁵N₂:

-

Divide mice into experimental (receiving labeled Acipimox) and control (receiving vehicle) groups.

-

Administer a single dose of Acipimox-¹³C₂,¹⁵N₂ via oral gavage or intraperitoneal injection. The dosage should be based on previous studies with unlabeled Acipimox (e.g., 10-50 mg/kg).[11]

-

-

Time-Course Sampling:

-

At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples from a subset of mice from each group.

-

Euthanize the mice at each time point and rapidly dissect tissues of interest (e.g., liver, adipose tissue, skeletal muscle, heart, kidney).

-

Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.[13]

-

-

Sample Processing:

-

Plasma: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Tissues: Homogenize frozen tissues in a cold metabolite extraction solution (e.g., 80% methanol). Centrifuge to pellet protein and other cellular debris. Collect the supernatant containing the metabolites.

-

-

Metabolite Analysis by LC-MS/MS:

-

Analyze the plasma and tissue extracts using a high-resolution LC-MS/MS system.

-

Develop a targeted method to detect and quantify Acipimox and its isotopologues, as well as a panel of downstream metabolites of interest (e.g., fatty acids, triglycerides, amino acids, TCA cycle intermediates).

-

Monitor for the incorporation of ¹³C and ¹⁵N into these metabolites to trace the metabolic fate of the labeled Acipimox.

-

-

Data Analysis:

-

Quantify the concentration of labeled and unlabeled metabolites at each time point.

-

Calculate the isotopic enrichment and perform metabolic flux analysis to model the flow of the labeled atoms through the metabolic network.

-

Experimental Workflow for In Vivo Metabolic Labeling

Conclusion

The use of isotopically labeled Acipimox, specifically Acipimox-¹³C₂,¹⁵N₂, offers a powerful tool for advancing our understanding of its metabolic effects beyond simple quantification of circulating lipids. While the synthesis of this labeled compound is a prerequisite, the proposed in vivo metabolic labeling protocol provides a framework for researchers to trace its metabolic fate, identify novel downstream metabolites, and quantify its impact on various metabolic pathways with high precision. The quantitative data and signaling pathway information presented herein serve as a valuable resource for designing and interpreting such studies. This approach has the potential to uncover new mechanisms of action and identify novel therapeutic applications for Acipimox and related compounds in the field of metabolic research and drug development.

References

- 1. Improved Triglycerides and Insulin Sensitivity with 3 Months of Acipimox in Human Immunodeficiency Virus-infected Patients with Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Acipimox Acutely Increases GLP-1 Concentrations in Overweight Subjects and Hypopituitary Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gpnotebook.com [gpnotebook.com]

- 5. Quantification of Acipimox in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. INHIBITION OF LIPOLYSIS WITH ACIPIMOX ATTENUATES POSTBURN WHITE ADIPOSE TISSUE BROWNING AND HEPATIC FAT INFILTRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Lipolysis With Acipimox Attenuates Postburn White Adipose Tissue Browning and Hepatic Fat Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of acipimox on serum lipids, lipoproteins and lipolytic enzymes in hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of Acipimox Therapy on Free Fatty Acid Efflux and Endothelial Function in the Metabolic Syndrome: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of insulin and acipimox on VLDL1 and VLDL2 apolipoprotein B production in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Acipimox on the metabolism of free fatty acids and very low lipoprotein triglyceride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lirias.kuleuven.be [lirias.kuleuven.be]

- 14. f1000research.com [f1000research.com]

Unraveling the Isotopic Signature: A Technical Guide to Acipimox-13C2,15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic labeling pattern of Acipimox-13C2,15N2, a crucial stable isotope-labeled internal standard for the quantification and analysis of the lipid-lowering agent Acipimox. This document details the precise locations of the isotopic labels, offers a representative experimental protocol for its use in bioanalytical studies, and presents relevant quantitative data and signaling pathway diagrams.

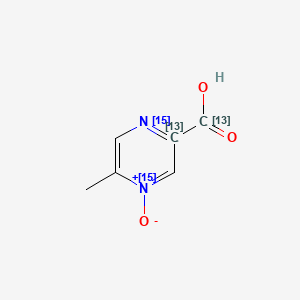

The Isotopic Labeling Pattern of this compound

This compound is a variant of Acipimox (C₆H₆N₂O₃) that has been synthetically modified to incorporate two heavy carbon-13 (¹³C) isotopes and two heavy nitrogen-15 (B135050) (¹⁵N) isotopes. The precise placement of these isotopes is critical for its function as an internal standard in mass spectrometry-based assays, as it ensures that the labeled molecule co-elutes with the unlabeled analyte while being distinguishable by its higher mass.

The structural formula and the specific locations of the isotopic labels are detailed below. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is O=--INVALID-LINK--=C(C)C=[15N]1">13CO.

Labeling Positions:

-

¹³C at the carboxylic acid carbon: One carbon-13 atom replaces the natural carbon-12 in the carboxyl group (-COOH).

-

¹³C at the C2 position of the pyrazine (B50134) ring: The second carbon-13 atom is located at the carbon atom of the pyrazine ring to which the carboxyl group is attached.

-

¹⁵N at the N1 and N4 positions of the pyrazine ring: Both nitrogen atoms within the pyrazine ring are replaced with nitrogen-15 isotopes.

The molecular formula for this labeled compound is C₄¹³C₂H₆¹⁵N₂O₃, with a molecular weight of approximately 158.10 g/mol .

Mechanism of Action of Acipimox

Acipimox is a nicotinic acid derivative that functions as a lipid-lowering agent. Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue.[1] Acipimox binds to and activates the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor, which is highly expressed on the surface of adipocytes. This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits hormone-sensitive lipase (B570770). The reduction in lipase activity decreases the breakdown of triglycerides into free fatty acids (FFAs), thereby lowering the flux of FFAs to the liver. This results in reduced hepatic synthesis of very-low-density lipoprotein (VLDL) and subsequently lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the plasma.[1][2]

Representative Experimental Protocol: Quantification of Acipimox in Plasma

1. Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex mix for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

-

LC System: Shimadzu Nexera X2 or equivalent.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm).

-

Mobile Phase A: 0.1% Ammonia in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient from 15% to 80% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

-

MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 5500) with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative.

-

Multiple Reaction Monitoring (MRM) Transitions: See Table 1.

-

Ion Source Temperature: 500°C.

-

IonSpray Voltage: -4500 V.

Quantitative Data

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis.[4] It compensates for variability in sample preparation and matrix effects during ionization. The key quantitative parameters are the mass-to-charge ratios (m/z) of the precursor and product ions selected for the MRM analysis.

Table 1: Illustrative Mass Spectrometry Parameters for Acipimox and its Labeled Internal Standard

| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Acipimox | 153.0 | 109.1 | 150 | -22 |

| Acipimox-¹³C₂,¹⁵N₂ (IS) | 157.0 | 112.1 | 150 | -22 |

Note: The precursor ion for this compound is +4 Da higher than unlabeled Acipimox due to the two ¹³C and two ¹⁵N atoms. The fragmentation is expected to result in a corresponding mass shift in the product ion.

This technical guide provides a foundational understanding of this compound, its isotopic labeling pattern, and its application in bioanalytical research. The provided diagrams and protocols serve as a valuable resource for scientists and researchers in the field of drug metabolism and pharmacokinetics.

References

- 1. Quantification of Acipimox in Plasma and Tissues by LC-MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of Acipimox in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

Acipimox-13C2,15N2: A Technical Guide to Safety, Handling, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Safety Data Sheet and Handling

The following tables summarize the key safety and physical property data for Acipimox (B1666537). Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Name | 5-methylpyrazine-2-carboxylic acid 4-oxide |

| Synonyms | Acimus, Olbetam, Olbemox |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| Melting Point | 177-180 °C[1][2] |

| Boiling Point | 539.0±45.0 °C (Predicted)[1] |

| Density | 1.44±0.1 g/cm³ (Predicted)[1] |

| Solubility | Soluble in methanol, water (100 mM), and DMSO (100 mM).[1] |

| Appearance | Yellow solid |

Table 2: Safety and Handling Information

| Category | Information |

| Hazard Codes | Xi (Irritant)[1] |

| Risk Statements | R36 (Irritating to eyes)[1] |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)[1] |

| GHS Hazard Statements | H319 (Causes serious eye irritation)[1] |

| GHS Precautionary Statements | P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1] |

| Storage | Inert atmosphere, 2-8°C[1] |

| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat |

Mechanism of Action and Signaling Pathway

Acipimox is a derivative of nicotinic acid and functions as a lipid-lowering agent.[3][4][5] Its primary mechanism of action is the inhibition of lipolysis in adipose tissue.[3] This is achieved through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2), which is predominantly expressed on adipocytes.[4][6][7]

Activation of GPR109A by Acipimox initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).[8] Reduced cAMP levels lead to a decrease in the activity of protein kinase A (PKA), a key enzyme in the lipolytic pathway.[8] PKA is responsible for phosphorylating and activating hormone-sensitive lipase (B570770) (HSL), the rate-limiting enzyme in the breakdown of triglycerides into free fatty acids (FFAs) and glycerol (B35011).[3][8] By inhibiting PKA, Acipimox prevents the activation of HSL, thereby reducing the release of FFAs from adipose tissue into the bloodstream.[3][8]

The decrease in circulating FFAs has several downstream effects. With fewer FFAs available to the liver, the synthesis of triglycerides and the production of very-low-density lipoprotein (VLDL) are reduced.[3][4] This subsequently leads to lower levels of low-density lipoprotein (LDL) cholesterol.[3] Acipimox has also been shown to increase levels of high-density lipoprotein (HDL) cholesterol, although the precise mechanism is not fully understood.[3][4]

Caption: Signaling pathway of Acipimox in an adipocyte.

Experimental Protocols

Acipimox is frequently used in metabolic research to acutely suppress free fatty acid levels. The following protocols are synthesized from methodologies reported in clinical and preclinical studies.

Protocol 1: Acute FFA Suppression in Human Metabolic Studies

This protocol is designed for investigating the acute metabolic effects of Acipimox in human subjects.

1. Subject Preparation:

-

Subjects should fast overnight for a minimum of 10-12 hours prior to the study.

-

Water intake is permitted.

-

Subjects should avoid strenuous exercise for 24 hours before the study.

-

A baseline blood sample is collected to determine fasting levels of FFAs, glucose, and insulin.

2. Acipimox Administration:

-

For acute suppression of FFAs, a single oral dose of 250 mg of Acipimox is typically administered.[9][10]

-

To maintain sustained suppression for specific experimental designs (e.g., during an oral glucose tolerance test), a second 250 mg dose may be given.[9] A common schedule is to administer the doses at -180 minutes and -60 minutes before the start of the experimental procedure.[9]

3. Blood Sampling:

-

An intravenous catheter should be inserted for repeated blood sampling.

-

Blood samples for FFA analysis are collected at baseline (time 0) and at regular intervals (e.g., every 30 or 60 minutes) following Acipimox administration for the duration of the experiment.

Caption: Workflow for acute FFA suppression in human studies.

Protocol 2: In Vivo Study of Lipolysis Inhibition in a Murine Model

This protocol is adapted from studies investigating the effects of Acipimox on lipolysis in mice.

1. Animal Model:

-

Male C57BL/6 mice are commonly used.

-

Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.

2. Acipimox Administration:

-

Acipimox is dissolved in a suitable vehicle (e.g., saline).

-

Mice are treated with Acipimox via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).

-

A control group receives vehicle-only injections.

3. Tissue and Blood Collection:

-

At a predetermined time point after injection (e.g., 7 days for chronic studies), mice are euthanized.[11]

-

Blood is collected via cardiac puncture for the analysis of plasma FFA and glycerol concentrations.[11]

-

Adipose tissue depots (e.g., inguinal white adipose tissue - iWAT) are harvested for further analysis.

4. Tissue Analysis (Western Blotting):

-

Protein is extracted from the harvested adipose tissue.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against key lipolytic enzymes such as total HSL, phosphorylated HSL (p-HSL), and adipose triglyceride lipase (ATGL).[11]

-

After washing, the membrane is incubated with a secondary antibody.

-

Protein bands are visualized using an appropriate detection system.

Caption: Workflow for in vivo lipolysis inhibition study in mice.

References

- 1. Acipimox | 51037-30-0 [chemicalbook.com]

- 2. Cas 51037-30-0,Acipimox | lookchem [lookchem.com]

- 3. What is the mechanism of Acipimox? [synapse.patsnap.com]

- 4. What is Acipimox used for? [synapse.patsnap.com]

- 5. emedz.net [emedz.net]

- 6. benchchem.com [benchchem.com]

- 7. Quantification of Acipimox in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of anti-lipolytic action of acipimox in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. INHIBITION OF LIPOLYSIS WITH ACIPIMOX ATTENUATES POSTBURN WHITE ADIPOSE TISSUE BROWNING AND HEPATIC FAT INFILTRATION - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Applications of Acipimox-13C2,15N2: A Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the commercial availability and potential applications of the stable isotope-labeled compound, Acipimox-13C2,15N2. This document outlines key technical data from various suppliers, details a representative experimental protocol for its use in pharmacokinetic studies, and presents a visual workflow for its application in quantitative analysis.

Commercial Supplier Overview

This compound is available from several specialized chemical suppliers that provide isotopically labeled compounds for research purposes. The following table summarizes key quantitative data and other relevant information from prominent commercial sources.

| Supplier | Product Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Storage Conditions |

| BDG Synthesis | 130534-10 | C₄¹³C₂H₆¹⁵N₂O₃ | 158.10 | Not specified; stable isotope labeled | >98% (HPLC) | Not specified; 5-year re-test date for labeled compounds |

| InvivoChem | V3371 | C₄¹³C₂H₆¹⁵N₂O₃ | 158.10 | Not specified | Not specified | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

| MedchemExpress | HY-B0283A | Not specified | Not specified | Not specified | Not specified | Not specified; available upon quotation |

Application in Research: A Methodological Deep Dive

Stable isotope-labeled compounds like this compound are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. Their primary application is as internal standards in mass spectrometry-based quantification assays. The co-injection of a known concentration of the labeled compound with an experimental sample allows for precise and accurate quantification of the unlabeled drug, correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Acipimox in Biological Matrices using LC-MS/MS

The following protocol is adapted from established methods for the quantification of Acipimox in plasma and tissue homogenates and illustrates the use of this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Acipimox Stock Solution (1 mg/mL): Accurately weigh and dissolve unlabeled Acipimox in a suitable solvent (e.g., methanol).

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

-

Working Solutions: Prepare a series of calibration standards by serially diluting the Acipimox stock solution. Prepare a working solution of the internal standard at an appropriate concentration.

2. Sample Preparation (Protein Precipitation):

-

Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

-

To a 100 µL aliquot of the sample, add a fixed volume of the this compound internal standard working solution.

-

Add a protein precipitation agent (e.g., acetonitrile) to the sample, typically at a 3:1 ratio (v/v).

-

Vortex the mixture thoroughly for several minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 12,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is suitable for the separation of Acipimox.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. The optimal mode should be determined experimentally.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Acipimox (unlabeled): Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and a suitable product ion.

-

This compound (labeled IS): Determine the corresponding precursor and product ions, which will have a mass shift due to the incorporated stable isotopes.

-

-

Optimize MS parameters such as collision energy and declustering potential for both the analyte and the internal standard.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Quantify the concentration of Acipimox in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow